molecular formula C7H7N3O B1438330 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile CAS No. 1006518-87-1

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

Cat. No.: B1438330
CAS No.: 1006518-87-1
M. Wt: 149.15 g/mol
InChI Key: JKAVMKREHIBQFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, the InChI code is "1S/C14H13N3O2/c1-19-13-5-3-11 (4-6-13)14-12 (10-18)9-17 (16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, it is a powder at room temperature .

Scientific Research Applications

Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

Researchers have explored the reactivity of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives with nitrogen nucleophiles, leading to the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds were characterized by their elemental and spectral analyses, highlighting the versatility of pyrazole derivatives in creating diverse heterocyclic frameworks (Dawood, Farag, & Ragab, 2004).

Selenoacetalyzation in the Presence of Trimethylchlorosilane

A study on the reaction of 3,5-dimethyl-4-formylpyrazoles with propane-1,3-diselenol in the presence of trimethylchlorosilane (TMSCl) yielded novel 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides. These compounds provide insight into the chemoselective synthesis of pyrazole derivatives with potential biological applications (Papernaya et al., 2013).

Catalytic Applications of Graphene Oxide

Magnetically separable graphene oxide anchored with sulfonic acid (Fe3O4–GO–SO3H) nanoparticles demonstrated high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This research underscores the potential of pyrazole derivatives in catalysis and the synthesis of nitrogen-containing heterocycles using green solvents under microwave irradiation (Zhang et al., 2016).

Synthesis of Fused Pyrazole Derivatives as Antioxidant Agents

The preparation and evaluation of new fused pyrazole derivatives bearing the indole moiety as antioxidant agents illustrate the pharmacological significance of pyrazole-based compounds. These derivatives were synthesized using 3-(1H-indol-3-yl)-1H-pyrazol-5-amine as a key intermediate, demonstrating their potential as antioxidants (El‐Mekabaty, Etman, & Mosbah, 2016).

Anticancer Activity of Pyrazole Derivatives

A study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives revealed their potential anticancer activity. These compounds were synthesized by condensing 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with other reagents, showcasing the applicability of pyrazole derivatives in developing new anticancer agents (Hadiyal et al., 2020).

Properties

IUPAC Name

3-(4-formylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAVMKREHIBQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655923
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006518-87-1
Record name 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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